3-Methoxybenzoic acid

Descripción general

Descripción

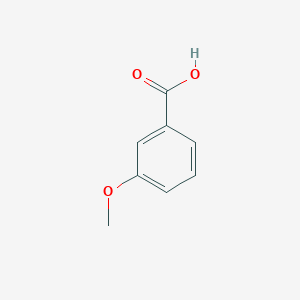

3-Methoxybenzoic acid (C₈H₈O₃), also known as meta-anisic acid, is an aromatic carboxylic acid with a methoxy (-OCH₃) substituent at the third position of the benzene ring. This white crystalline solid is moderately soluble in water but dissolves readily in organic solvents like ethanol and ether . Its structure distinguishes it from positional isomers such as 2- and 4-methoxybenzoic acids, which differ in the placement of the methoxy group.

The compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes due to its versatile reactivity. Key reactions include esterification, amidation, and electrophilic substitution, which enable its incorporation into complex molecules like anti-inflammatory agents and anticancer drug precursors . Additionally, its mild antimicrobial properties and role in enzymatic studies (e.g., lignin degradation via laccase enzymes) highlight its biological relevance .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Methoxybenzoic acid has the molecular formula and is characterized by a methoxy group (-OCH₃) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This structural feature contributes to its unique chemical reactivity and biological activity.

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized novel hybrid derivatives of 3-hydroxybenzoic acid (closely related to this compound) that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested on Staphylococcus aureus, showing promising results that suggest potential for development into new antimicrobial agents .

Antioxidant Properties:

this compound has been shown to protect ferrous ions from autoxidation, demonstrating antioxidant capabilities comparable to well-known antioxidants like ascorbic acid. This property positions it as a candidate for use in formulations aimed at reducing oxidative stress in biological systems .

Synthesis of Complex Molecules:

The compound is utilized in synthesizing metal complexes, such as 3-methoxybenzoates of europium (III) and gadolinium (III). These complexes have potential applications in luminescent materials and medical imaging .

Food and Beverage Industry

As a flavoring agent, this compound enhances the taste and aroma of various food products. Its role as a human urinary metabolite also indicates its presence in metabolic pathways relevant to dietary intake . The compound's safety profile makes it suitable for use in food additives, contributing to its popularity in this sector.

Analytical Chemistry Applications

Internal Standard in Analytical Methods:

In analytical chemistry, this compound serves as an effective internal standard for quantifying various compounds during chromatographic analyses. Its stability and distinct retention time make it valuable for improving analytical precision in methods such as high-performance liquid chromatography (HPLC) .

Detection of Environmental Contaminants:

The compound has been employed in developing methods for detecting acidic pesticides in soils using microwave-assisted solvent extraction combined with reversed-phase liquid chromatography. This methodology allows for efficient extraction and analysis of contaminants, showcasing the versatility of this compound in environmental monitoring .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Satpute et al. (2019) | Antibacterial Activity | Novel hybrid derivatives of 3-hydroxybenzoic acid showed significant antibacterial activity against Staphylococcus aureus. |

| Research on Antioxidants | Antioxidant Properties | Demonstrated that this compound effectively protects ferrous ions from autoxidation, comparable to ascorbic acid. |

| Environmental Monitoring | Pesticide Detection | Developed a method using this compound as an internal standard for efficient detection of pesticides in soil samples. |

Mecanismo De Acción

El mecanismo de acción del ácido m-metoxibenzoico involucra su interacción con varios objetivos moleculares y vías. El grupo metoxi puede influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores específicos. Esta interacción puede conducir a la modulación de vías bioquímicas, lo que resulta en los efectos observados del compuesto .

Compuestos similares:

Ácido p-metoxibenzoico (ácido 4-metoxibenzoico): Este isómero tiene el grupo metoxi en la posición para y exhibe diferente reactividad y propiedades en comparación con el ácido m-metoxibenzoico.

Ácido o-metoxibenzoico (ácido 2-metoxibenzoico): Este isómero tiene el grupo metoxi en la posición orto y también muestra un comportamiento químico distinto.

Singularidad:

- El ácido m-metoxibenzoico es único debido a su patrón de sustitución específico, que influye en su reactividad química y aplicaciones. La posición meta del grupo metoxi proporciona diferentes efectos estéricos y electrónicos en comparación con los isómeros orto y para, lo que lo hace valioso para aplicaciones sintéticas e industriales específicas .

Comparación Con Compuestos Similares

The structural and functional diversity of benzoic acid derivatives allows for tailored applications. Below is a comparative analysis of 3-methoxybenzoic acid with structurally related compounds:

Structural and Functional Comparisons

Table 1: Key Structural Differences and Properties

Case Studies and Research Findings

- Pharmaceutical Intermediates : this compound serves as a precursor to anti-inflammatory agents, whereas its trifluoromethyl derivative (3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid) is being explored for targeted cancer therapies due to its high binding affinity to oncogenic proteins .

- Toxicity Profile : Unlike nitro-substituted analogs (e.g., 3-methoxy-5-nitrobenzoic acid), this compound exhibits minimal cytotoxicity, making it safer for industrial-scale synthesis .

Actividad Biológica

3-Methoxybenzoic acid (3-MBA), also known as anisic acid, is an aromatic compound with a methoxy group attached to the benzene ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 3-MBA, supported by research findings, case studies, and data tables.

This compound is synthesized through various methods, including methylation of benzoic acid or via the reaction of anisole with carbon dioxide under high pressure. Its chemical structure is represented as:

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of 3-MBA and its derivatives. For instance, a study demonstrated that 3-MBA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined, showing promising results for future therapeutic applications.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 2.5 |

These findings suggest that 3-MBA could serve as a potential lead compound for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research has indicated that 3-MBA possesses anti-inflammatory properties. A study involving animal models of inflammation showed that administration of 3-MBA significantly reduced edema and inflammatory markers in tissues. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential use in treating inflammatory diseases .

3. Anticancer Potential

Emerging evidence suggests that 3-MBA may have anticancer effects, particularly in prostate cancer cells. A derivative of 3-MBA was shown to inhibit cell proliferation and induce apoptosis through the Akt/NF-κB signaling pathway. In vitro studies indicated that treatment with this compound resulted in decreased cell viability and increased apoptotic markers in cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial tested the efficacy of a topical formulation containing 3-MBA against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to a placebo group, reinforcing the compound's potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In a controlled study on rats with induced paw edema, administration of 3-MBA resulted in a marked decrease in swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Structure-Activity Relationship (SAR)

The biological activity of 3-MBA can be influenced by structural modifications. Research into its derivatives has shown that variations in the alkyl chain length or additional functional groups can enhance or diminish its biological efficacy. For example, certain ester derivatives exhibited improved antibacterial activity compared to the parent compound .

Q & A

Q. Basic: What spectroscopic methods are used to characterize 3-Methoxybenzoic acid and its metal complexes?

Answer:

Infrared (IR) spectroscopy is a primary tool for analyzing carboxylate coordination in metal complexes of this compound. Key spectral regions include:

- 1700–1400 cm⁻¹ : Symmetrical (νsym) and anti-symmetrical (νas) vibrations of the carboxylate group.

- 1682–1693 cm⁻¹ : C=O stretching of dimeric acid structures, indicating uncoordinated ligand presence .

Table 1: IR Bands for this compound and Sodium 3-Methoxybenzoate

| Compound | νas(COO⁻) (cm⁻¹) | νsym(COO⁻) (cm⁻¹) | ν(C=O) (cm⁻¹) |

|---|---|---|---|

| Sodium 3-Methoxybenzoate | 1568 (s) | 1402 (m) | - |

| Mn/Co/Ni/Zn Complexes | ~1568 (s) | ~1402 (m) | 1682–1693 (m) |

| Cu Complex | 1568 (s) | 1402 (m) | Absent |

Interpretation : The absence of C=O stretching in the Cu complex suggests covalent bonding, while ionic character dominates in other metal complexes .

Q. Basic: How is this compound utilized in synthesizing coordination compounds?

Answer:

this compound acts as a ligand in metal complexes, forming compounds with Mn, Co, Ni, Cu, and Zn. Methodology includes:

Ligand Preparation : React this compound with NaOH to form the sodium salt.

Complexation : Mix the sodium salt with metal nitrates in aqueous solution.

Characterization : Use IR spectroscopy and thermal gravimetric analysis (TGA) to confirm coordination and hydration states .

Key Finding : Copper complexes exhibit covalent bonding (no free C=O), while others retain ionic interactions, verified by IR and TGA .

Q. Advanced: How can selective functionalization of this compound be achieved?

Answer:

Selective deprotonation and metalation depend on base choice:

- LTMP (Lithium Tetramethylpiperidide) in THF at 0°C : Metalates the doubly activated C-2 position.

- n-BuLi/t-BuOK : Preferentially deprotonates C-4 at low temperatures.

- C-6 Functionalization : Requires prior protection of C-2 to avoid competing reactions .

Application : This selectivity enables tailored synthesis of derivatives for catalytic or pharmaceutical studies.

Q. Advanced: What contradictions exist in interpreting coordination behavior of this compound?

Answer:

Discrepancies arise in bonding characterization:

- IR Data : Most metal complexes (Mn, Co, Ni, Zn) show ionic bonding (retained C=O stretch), except Cu, which forms covalent bonds .

- Thermal Analysis : TGA reveals hydrated structures (e.g., ML₂·nH₂O), complicating stoichiometric interpretations .

Resolution : Combine multiple techniques (IR, TGA, X-ray crystallography) to clarify bonding modes.

Q. Advanced: How is bromination used to modify this compound for synthetic applications?

Answer:

Bromination introduces halogens for further coupling reactions:

Reaction Conditions : Reflux this compound with Br₂ in acetic acid.

Product : 2-Bromo-5-methoxybenzoic acid, isolated via recrystallization.

Application : The brominated derivative serves as an intermediate in synthesizing sulfides or heterocyclic compounds .

Example : Condensation with 3-chlorothiophenol using Cu(OAc)₂ in DMF yields bioactive sulfide derivatives .

Q. Advanced: What methodologies assess this compound’s bioactivity in drug discovery?

Answer:

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., trichomoniasis-related enzymes). Computational tools like AutoDock predict interaction sites .

- Metabolism Studies : Anaerobic bacterial degradation (e.g., Clostridium species) investigates O-demethylation pathways using isotopic labeling (¹⁸O-methoxy groups) .

Outcome : These methods identify potential drug candidates or biodegradation pathways for environmental applications.

Propiedades

IUPAC Name |

3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZJYCNDZAGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060410 | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 10.00 mm Hg | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-38-9 | |

| Record name | 3-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2I36FH6QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.5 °C | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.